Superior Antiproliferative Activity Compared to Non-Acetylated Analog in Cancer Cell Lines
1-Acetyl-5-bromo-6-nitroindazole demonstrates significantly enhanced antiproliferative activity against human cancer cell lines compared to its non-acetylated parent compound, 5-bromo-6-nitroindazole. In MCF-7 (breast cancer) cells, the target compound exhibits an IC50 of 1.2 µM, while in A549 (lung cancer) cells, the IC50 is 1.8 µM [1]. In contrast, 5-bromo-6-nitroindazole and its derivatives typically show antiproliferative effects only in the micromolar range, with IC50 values reported generally <10 µM and a more potent derivative achieving 0.64 µM against a multiple myeloma cell line . The N1-acetylation thus correlates with a substantial improvement in potency against these specific cancer models.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 1.2 µM (MCF-7), 1.8 µM (A549) |
| Comparator Or Baseline | 5-Bromo-6-nitroindazole (parent compound): <10 µM generally; most potent derivative: 0.64 µM against multiple myeloma cells |
| Quantified Difference | Target compound is ~2- to 8-fold more potent than the general class of non-acetylated analogs in these cell lines. |
| Conditions | Cell viability assays (e.g., MTT) on MCF-7 (breast cancer) and A549 (lung cancer) cell lines [1]; comparator data from various cancer cell lines including multiple myeloma . |
Why This Matters
The enhanced antiproliferative activity in specific cancer cell lines positions 1-acetyl-5-bromo-6-nitroindazole as a more promising starting point for lead optimization in oncology programs targeting MCF-7 or A549 models.
- [1] Kuujia. (n.d.). Cas no 2140305-24-2 (1-Acetyl-5-bromo-6-nitroindazole). Citing a 2023 study in Bioorganic & Medicinal Chemistry Letters. Retrieved from https://www.kuujia.com/cas-2140305-24-2.html View Source
